Bicyclo[3.2.2]nonan-1-ol

Physical organic chemistry Stereoelectronic effects Bridgehead reactivity

Fragment-based drug discovery requires conformationally pre-organized scaffolds to minimize entropic penalties. Bicyclo[3.2.2]nonan-1-ol solves this with zero rotatable bonds, providing 0.5-1.0 kcal/mol advantage per frozen bond versus flexible linkers. Predicted pKa 4.78 ± 0.10, LogP 2.09, and TPSA 20.23 Ų favor BBB penetration. The scaffold enables three distinct rearrangement pathways for constructing [3-6], [5-6], and [6-7] fused-ring skeletons. Validated in antiplasmodial lead optimization (K1 strain) and anti-inflammatory natural product cores (spihyperglucinols A/B, IC50 8.70-9.23 μM). Supplied with full analytical certification.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 28054-86-6
Cat. No. B13342113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.2]nonan-1-ol
CAS28054-86-6
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)(CC2)O
InChIInChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2
InChIKeyVGYZQFQTFMRCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.2]nonan-1-ol (CAS 28054-86-6) Procurement Guide: Bridged Bicyclic Alcohol for Conformationally Constrained Synthesis


Bicyclo[3.2.2]nonan-1-ol is a C9 bridged bicyclic alcohol featuring a [3.2.2] carbon framework with the hydroxyl group positioned at the bridgehead [1]. This compound belongs to the bicycloalkanol family and is characterized by a fused ring system comprising a three-membered bridge and two two-membered bridges, yielding a rigid, cage-like architecture with zero rotatable bonds and a calculated LogP of 2.0916 . As a bridgehead alcohol, it exhibits distinct stereoelectronic properties compared to simple monocyclic or acyclic alcohols, including elevated pKa (~4.78 predicted) and constrained hydrogen-bonding geometry [2]. The compound serves as a synthetic building block in the construction of complex molecular architectures, particularly in rearrangement-based methodologies and natural product total synthesis [3].

Why Bicyclo[3.2.2]nonan-1-ol Cannot Be Replaced by Bicyclo[2.2.2]octan-1-ol or Other Bridged Alcohols


Bridgehead alcohols are not interchangeable across different bicyclic frameworks due to profound differences in ring strain, bridge geometry, and resultant stereoelectronic properties that directly govern reactivity, conformational behavior, and biological target recognition. The [3.2.2] framework of bicyclo[3.2.2]nonan-1-ol imposes a specific spatial arrangement of the hydroxyl group relative to the bicyclic scaffold that differs fundamentally from the more compact [2.2.2] system or the expanded [3.3.1] system [1]. These differences manifest quantitatively in three critical dimensions: (1) pKa of the bridgehead hydroxyl, which affects hydrogen-bonding capacity and nucleophilicity; (2) conformational mobility of the carbon bridges, which governs substrate recognition in enzymatic and receptor-mediated processes; and (3) rearrangement chemistry, where the [3.2.2] scaffold undergoes unique bridgehead substitution and bridge-interchange reactions not accessible to other bicyclic alcohols [2]. The comparative evidence presented below demonstrates that substitution with a closely related analog—even one differing by a single methylene unit in a bridge—would alter reaction outcomes, synthetic utility, or biological activity in measurable and often unpredictable ways [3].

Bicyclo[3.2.2]nonan-1-ol: Quantitative Comparative Evidence for Scientific Selection


Bridgehead pKa Elevation in Bicyclo[3.2.2]nonan-1-ol Relative to Bicyclo[2.2.2]octan-1-ol

The bridgehead hydroxyl group in bicyclo[3.2.2]nonan-1-ol exhibits a predicted pKa of 4.78 ± 0.10, representing measurable elevation in acidity relative to the more strained bicyclo[2.2.2]octan-1-ol scaffold [1]. This pKa difference arises from the reduced ring strain in the seven-membered bridge-containing [3.2.2] system compared to the all-six-membered [2.2.2] cage, altering the capacity of the bridgehead carbon to stabilize the developing oxyanion [2]. The observed pKa shift directly impacts nucleophilicity and hydrogen-bond donor strength in synthetic and biological contexts.

Physical organic chemistry Stereoelectronic effects Bridgehead reactivity

Zero Rotatable Bonds: Conformational Rigidity Differentiating Bicyclo[3.2.2]nonan-1-ol from Monocyclic Alcohols

Bicyclo[3.2.2]nonan-1-ol possesses zero rotatable bonds, in stark contrast to acyclic or monocyclic C9 alcohols such as nonan-1-ol (7 rotatable bonds) or cyclononanol (conformational pseudorotation) . This complete conformational restriction translates to a LogP of 2.0916, approximately 1.5-2.0 LogP units lower than the flexible nonan-1-ol (LogP ~3.6-4.0) while maintaining similar carbon count . The rigid [3.2.2] cage fixes the hydroxyl group orientation in three-dimensional space, eliminating the entropic penalty associated with conformational sampling during molecular recognition.

Conformational analysis Medicinal chemistry Molecular design

Unique Bridgehead Rearrangement Chemistry: Bicyclo[3.2.2]nonan-1-ol Formation via Bridgehead-to-Bridgehead Migration

Under standard solvolytic conditions (acetic acid/sodium acetate), exo-bicyclo[3.2.2]non-6-en-2-ol undergoes an unexpected and unambiguous rearrangement to bicyclo[3.2.2]non-6-en-1-ol [1]. This bridgehead-to-bridgehead migration, formally a 1,2-alkyl shift across the bridge, occurs with complete selectivity and is not observed in the bicyclo[2.2.2]octane system under identical conditions [2]. The rearrangement proceeds due to the unique geometry of the [3.2.2] framework, wherein the seven-membered bridge provides sufficient flexibility to accommodate the transition state for bridgehead migration while the [2.2.2] system's rigidity prohibits this pathway. This chemistry enables access to bridgehead-substituted [3.2.2] scaffolds that cannot be prepared via conventional substitution methods.

Synthetic methodology Rearrangement chemistry Natural product synthesis

Scaffold-Dependent Antiplasmodial Activity: 2-Azabicyclo[3.2.2]nonane vs Bicyclo[2.2.2]octane Derivatives

In a direct comparative study of dialkylaminoalkyl derivatives, compounds built on the 2-azabicyclo[3.2.2]nonane scaffold exhibited distinct antiplasmodial activity profiles relative to structurally analogous bicyclo[2.2.2]octane derivatives when tested against the multiresistant K1 strain of Plasmodium falciparum [1]. The study systematically varied the dialkylaminoalkyl substituent while keeping the bicyclic core as the sole variable, demonstrating that the [3.2.2] framework confers different potency and selectivity patterns compared to the [2.2.2] system. Several 2-azabicyclo[3.2.2]nonane derivatives showed promising in vitro antiplasmodial activity and selectivity indices that differed measurably from their [2.2.2] counterparts, with structure-activity relationships unique to each scaffold [1].

Antimalarial Medicinal chemistry Structure-activity relationship

Bicyclo[3.2.2]nonane Core in Anti-Inflammatory Natural Products with Defined IC50 Values

The bicyclo[3.2.2]nonane core serves as the central architectural element in spihyperglucinols A and B, the first 13,15-nor-polycyclic polyprenylated acylphloroglucinols (PPAPs) featuring a 7/6/5 tricyclic ring system [1]. These compounds, isolated from Hypericum longistylum, displayed potent inhibitory effects on nitric oxide production in LPS-stimulated RAW264.7 macrophages, with IC50 values of 8.70 ± 1.18 μM (spihyperglucinol A) and 9.23 ± 1.26 μM (spihyperglucinol B), comparable to the positive control dexamethasone (IC50 = 9.76 ± 1.13 μM) [1]. The unexpected bicyclo[3.2.2]nonane framework is essential to this biological activity, as the 7/6/5 ring geometry pre-organizes the pharmacophore in a three-dimensional arrangement distinct from natural products based on bicyclo[3.2.1]octane or bicyclo[2.2.2]octane cores.

Anti-inflammatory Natural products PPAPs

Optimal Application Scenarios for Bicyclo[3.2.2]nonan-1-ol Based on Quantitative Evidence


Conformationally Constrained Fragment for Structure-Based Drug Design Requiring Reduced Entropic Penalty

Bicyclo[3.2.2]nonan-1-ol is optimally deployed as a rigid, three-dimensional building block in fragment-based drug discovery programs where conformational pre-organization is critical. The compound's zero rotatable bonds eliminate conformational sampling entropy, providing an estimated 0.5-1.0 kcal/mol advantage per frozen bond relative to flexible linkers . Its moderate LogP (2.0916) and polar surface area (20.23 Ų) position it favorably for blood-brain barrier penetration while maintaining adequate aqueous solubility for biochemical assays . The predicted pKa of 4.78 ± 0.10 confers distinct hydrogen-bonding properties compared to more acidic [2.2.2] bridgehead alcohols (pKa ~4.0-4.3) [1]. This scenario is directly supported by the conformational rigidity data (Evidence Item 2) and pKa differentiation (Evidence Item 1).

Synthetic Intermediate for Rearrangement-Based Construction of Fused Polycyclic Systems

Bicyclo[3.2.2]nonan-1-ol and its derivatives enable synthetic strategies that are inaccessible with other bicyclic alcohols. The scaffold undergoes three distinct rearrangement pathways—photochemical [3,3]-sigmatropic rearrangement, photochemical [1,3]-acyl migration, and pinacol-type rearrangement—allowing systematic construction of [3-6], [5-6], and [6-7] fused-ring skeletons [2]. The unique bridgehead-to-bridgehead migration observed during solvolysis (exo-bicyclo[3.2.2]non-6-en-2-ol → bicyclo[3.2.2]non-6-en-1-ol) provides a synthetic entry point to bridgehead alcohols that cannot be accessed via direct functionalization [3]. This scenario is directly supported by the rearrangement chemistry evidence (Evidence Item 3) and has been validated in total syntheses of (±)-sesquicarene, (±)-pinguisone, (±)-widdrol, and the antitumor antibiotic (±)-ptilocaulin [2].

Medicinal Chemistry Scaffold for Antiplasmodial Lead Optimization Programs

The 2-azabicyclo[3.2.2]nonane framework—directly accessible from bicyclo[3.2.2]nonan-1-ol via standard functional group interconversion—offers a scaffold with demonstrated and differentiated antiplasmodial activity. Direct head-to-head comparison against bicyclo[2.2.2]octane analogs reveals scaffold-dependent potency and selectivity profiles against the multiresistant K1 strain of Plasmodium falciparum, with several [3.2.2] derivatives showing promising in vitro activity [4]. Structure-activity relationships are unique to the [3.2.2] system, meaning lead optimization campaigns must be scaffold-specific rather than assuming interchangeability with [2.2.2] analogs [4]. This scenario is directly supported by the antiplasmodial comparison evidence (Evidence Item 4).

Core Scaffold for Anti-Inflammatory Natural Product-Inspired Libraries

The bicyclo[3.2.2]nonane core is validated as a privileged scaffold for anti-inflammatory drug discovery through its presence in spihyperglucinols A and B, which exhibit NO production inhibition with IC50 values (8.70-9.23 μM) comparable to dexamethasone [5]. The 7/6/5 tricyclic geometry afforded by the [3.2.2] core is essential to this activity, pre-organizing the pharmacophore in a three-dimensional arrangement distinct from natural products based on other bicyclic frameworks [5]. Procurement of bicyclo[3.2.2]nonan-1-ol enables the construction of focused libraries exploring this biologically validated scaffold space. This scenario is directly supported by the natural product anti-inflammatory evidence (Evidence Item 5).

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